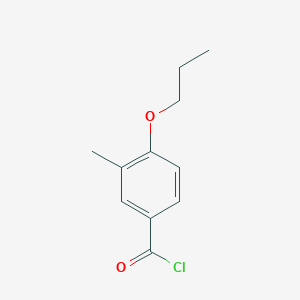

3-Methyl-4-propoxybenzoyl chloride

Description

3-Methyl-4-propoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the third position and a propoxy group at the fourth position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Propriétés

IUPAC Name |

3-methyl-4-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-6-14-10-5-4-9(11(12)13)7-8(10)2/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQSHOOIUXRSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665019 | |

| Record name | 3-Methyl-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91552-45-3 | |

| Record name | 3-Methyl-4-propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-4-propoxybenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-4-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-4-propoxybenzoyl chloride may involve the use of more efficient and scalable methods. This could include the use of advanced catalysts and optimized reaction conditions to increase yield and purity. The exact methods may vary depending on the manufacturer and the specific requirements of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-4-propoxybenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

Oxidation Reactions: It can undergo oxidation to form more oxidized products, although this is less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products Formed

Substitution: The major products are the corresponding substituted benzoyl derivatives.

Reduction: The major products are the corresponding alcohols or other reduced forms.

Oxidation: The major products are more oxidized derivatives, although these reactions are less common.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 3-Methyl-4-propoxybenzoyl chloride is in organic synthesis as an acylating agent. It can be used to introduce the 3-methyl-4-propoxybenzoyl group into various substrates, facilitating the formation of complex organic molecules.

Table 1: Reactions Involving 3-Methyl-4-propoxybenzoyl Chloride

| Reaction Type | Description | Example Compound |

|---|---|---|

| Acylation | Formation of esters or amides | Acylated amino acids |

| Friedel-Crafts Acylation | Aromatic substitution reactions | Substituted aromatics |

| Synthesis of Benzoyl Derivatives | Preparation of benzoyl derivatives for further reactions | Benzophenone derivatives |

Pharmaceutical Applications

3-Methyl-4-propoxybenzoyl chloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modify biological molecules makes it valuable in drug development.

Case Study: Synthesis of Pain Relievers

Recent studies have focused on utilizing 3-Methyl-4-propoxybenzoyl chloride in the synthesis of novel pain relievers targeting specific receptors. By modifying existing analgesics, researchers aim to enhance efficacy and reduce side effects.

Material Science

In materials science, 3-Methyl-4-propoxybenzoyl chloride can be employed in the production of polymers and resins. Its reactive nature allows for integration into polymer chains, leading to materials with improved properties.

Applications in Polymer Chemistry

- Photoinitiators : Used in UV-curable coatings and inks.

- Cross-linking Agents : Enhances the mechanical properties of polymers.

Environmental Studies

Research has also been conducted on the environmental impact of compounds related to 3-Methyl-4-propoxybenzoyl chloride. Understanding its behavior in ecosystems is crucial for assessing risks associated with chemical spills.

Case Study: Ecotoxicological Assessment

A study evaluated the ecological effects of similar chlorinated compounds on aquatic life, providing insights into potential hazards and informing regulatory measures for chemical safety .

Mécanisme D'action

The mechanism of action of 3-methyl-4-propoxybenzoyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond. The molecular targets and pathways involved vary depending on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoyl Chloride: The parent compound, which lacks the methyl and propoxy substituents.

4-Propoxybenzoyl Chloride: Similar structure but without the methyl group.

3-Methylbenzoyl Chloride: Similar structure but without the propoxy group.

Uniqueness

3-Methyl-4-propoxybenzoyl chloride is unique due to the presence of both the methyl and propoxy groups, which can influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Activité Biologique

3-Methyl-4-propoxybenzoyl chloride (C11H13ClO2) is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H13ClO2

- Molecular Weight : 224.68 g/mol

- Structure : The compound features a benzoyl group with a propoxy substituent and a chlorine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 3-Methyl-4-propoxybenzoyl chloride can be categorized into several areas:

- Anti-inflammatory Effects : Research has indicated that compounds similar to 3-Methyl-4-propoxybenzoyl chloride exhibit anti-inflammatory properties. In studies involving inflammatory pain models, such compounds have shown the ability to modulate pain responses by interacting with specific receptors in the immune system .

-

Mechanism of Action :

- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation, such as P2X receptors . These interactions can lead to altered signaling pathways that reduce pain sensation.

- Inhibition of Cytokines : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Case Studies

- Pain Models in Rodents : A study utilized rodent models to assess the efficacy of 3-Methyl-4-propoxybenzoyl chloride in reducing mechanical hypersensitivity associated with inflammatory conditions. Results indicated a significant reduction in pain behaviors compared to control groups .

- Pharmacological Comparisons : Comparative studies with other anti-inflammatory agents revealed that 3-Methyl-4-propoxybenzoyl chloride exhibited comparable efficacy in reducing inflammation and pain markers, suggesting its potential as a therapeutic agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.